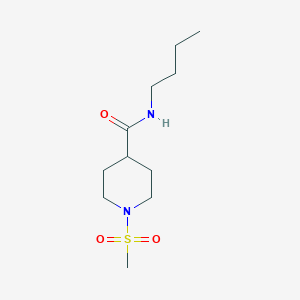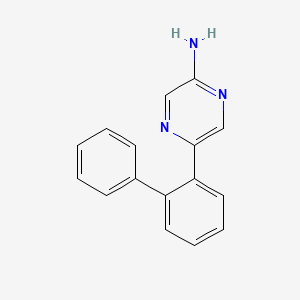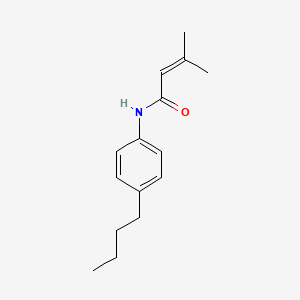
3,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Descripción general
Descripción
3,5-dimethylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is commonly referred to as DPIP, and it is a derivative of isoindolinone. DPIP is a versatile compound that has been used in various studies to investigate its potential effects on biological systems.
Aplicaciones Científicas De Investigación
Virtual Screening and Cancer Research
Virtual screening targeting the urokinase receptor (uPAR) identified compounds with potential for inhibiting breast cancer metastasis, showcasing the importance of specific chemical structures in developing therapeutic agents. The study led to the identification of compounds that blocked angiogenesis and induced apoptosis in cancer cells, with promising pharmacokinetic properties for further development (Wang et al., 2011).
Liquid Crystal Behavior
Research on non-symmetric liquid crystal dimers, including 3-[4-(octyloxyphenyl)]-4,5-dihydroisoxazol-5-yl}alkyl 4-(decyloxy)benzoates, demonstrated the impact of flexible spacer rotational processes on liquid crystal behavior. This work contributes to understanding the design principles for advanced liquid crystal materials with specific optical and electronic properties (Tavares et al., 2016).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes, including 2,5-Diphenyloxazoles with dimethylamino groups, underscores the utility of specific molecular designs in creating sensitive probes for biological research. These compounds exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes with high sensitivity (Diwu et al., 1997).
Catalytic Activity and Polymerization
Studies on nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties have revealed new insights into olefin polymerization catalysts. These compounds exhibit unique polymerization properties, contributing to the development of novel polymeric materials with tailored characteristics (Schmid et al., 2001).
Corrosion Inhibition
The study on the inhibition performance of 2-phenyl-benzothiazole derivatives for mild steel in HCl solution highlights the importance of specific chemical structures in developing effective corrosion inhibitors. These compounds demonstrate significant protection against corrosion, offering potential applications in industrial maintenance and preservation (Salarvand et al., 2017).
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-16-12-17(2)14-19(13-16)30-25(29)22(15-18-8-4-3-5-9-18)26-23(27)20-10-6-7-11-21(20)24(26)28/h3-14,22H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALFEXJLUDZIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4062200.png)
![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4062205.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4062210.png)
![4-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4062231.png)

![methyl N-methyl-N-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]glycinate](/img/structure/B4062244.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4062256.png)
![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4062281.png)
![N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4062286.png)
![1-{2-[(2-benzoyl-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4062293.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4062301.png)
